2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide
Description
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 4-fluorophenylacetamido substituent at the 2-position of the thiophene ring and a carboxamide group at the 3-position. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the carboxamide group provides hydrogen-bonding capabilities critical for target interaction .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUUMGVWYSNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-fluoroaniline with thiophene-3-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiophene Core
Halogen-Substituted Phenyl Derivatives
- 2-[2-(4-Chlorophenyl)acetamido]thiophene-3-carboxylic acid Structure: Replaces fluorine with chlorine on the phenyl ring and substitutes the carboxamide with a carboxylic acid. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity.
Piperazine-Modified Analogues
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)
- Structure : Incorporates a 4-methoxyphenylpiperazine group and a saturated tetrahydrobenzo[b]thiophene core.
- Activity : Demonstrates 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40% inhibition). The tetrahydrobenzo ring enhances rigidity, improving binding affinity, while the methoxy group on phenylpiperazine contributes to electron-donating effects .
Phenoxy vs. Phenylacetamido Derivatives
- Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Structure: Replaces the phenylacetamido group with a 4-fluorophenoxyacetamido moiety and an ethyl ester. The ester group decreases hydrogen-bonding capacity compared to carboxamide .
Functional Group Modifications
Carboxamide vs. Ester/Carboxylic Acid
- Ethyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate Structure: Features a cyanoacetamido group and an ethyl ester. The cyano group introduces strong electron-withdrawing effects, which may stabilize the thiophene ring .
Trifluoroacetamido Derivatives
- 4-(1-((Allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-N-(4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxamide (Compound 10) Structure: Includes a trifluoroacetamido group and an allyloxyimino side chain.
Biological Activity
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene derivative class, which is recognized for its diverse biological activities. This compound has been the subject of various studies focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
- IUPAC Name : 2-[[2-(4-fluorophenyl)acetamido]thiophene-3-carboxamide]
- Molecular Formula : C13H11FN2O2S
- Molecular Weight : 270.31 g/mol
- CAS Number : 7597300
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory effects. These effects are believed to occur through the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Potential
The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its effectiveness against certain cancer cell lines, although further research is needed to fully elucidate these effects .
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial activity of various thiophene derivatives, this compound was found to be one of the most effective compounds with an MIC value comparable to conventional antibiotics .
- Inflammation Model : In vivo models of inflammation demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development. Hemolytic activity was reported at levels significantly lower than those observed with known toxic agents .
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